Bezafibrate Methyl Ester
CAS No.:
Cat. No.: VC17992050
Molecular Formula: C20H22ClNO4
Molecular Weight: 375.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H22ClNO4 |
|---|---|
| Molecular Weight | 375.8 g/mol |
| IUPAC Name | methyl 2-[4-[2-[(4-chlorobenzoyl)amino]ethyl]phenoxy]-2-methylpropanoate |
| Standard InChI | InChI=1S/C20H22ClNO4/c1-20(2,19(24)25-3)26-17-10-4-14(5-11-17)12-13-22-18(23)15-6-8-16(21)9-7-15/h4-11H,12-13H2,1-3H3,(H,22,23) |
| Standard InChI Key | KDYYGGKDZBRIIX-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C(=O)OC)OC1=CC=C(C=C1)CCNC(=O)C2=CC=C(C=C2)Cl |
Introduction
Chemical Identity and Structural Characteristics
Bezafibrate Methyl Ester, systematically named methyl 2-[4-[2-[(4-chlorobenzoyl)amino]ethyl]phenoxy]-2-methylpropanoate, belongs to the fibrate class of compounds. Its molecular architecture combines a p-chlorobenzamide moiety linked via an ethylphenoxy group to a methyl ester-functionalized propanoic acid chain.
Table 1: Key Identifiers and Physicochemical Properties
The compound's low aqueous solubility and moderate lipophilicity (LogP ~3.8) stem from its aromatic chlorobenzoyl group and esterified carboxylate . X-ray crystallography studies of analogous fibrates suggest a planar conformation optimized for interaction with peroxisome proliferator-activated receptors (PPARs), though direct structural data for the methyl ester derivative remains limited .
| Parameter | Optimal Range | Impurity Increase Beyond Range |
|---|---|---|
| Reaction Temperature | 60-65°C | >70°C: 12-15% impurity |
| Methanol Content | <0.5% v/v | 2% v/v: 8-10% impurity |
| Hydrolysis Time | 4-6 hours | <3 hours: 20-25% impurity |
Recent process optimization efforts reduced residual methyl ester levels to <0.3% in commercial bezafibrate batches through gradient elution HPLC monitoring .
Analytical Characterization Techniques
Regulatory agencies mandate strict control of Bezafibrate Methyl Ester levels due to potential pharmacological activity. The European Medicines Agency (EMA) specifies a maximum allowable limit of 0.5% in drug substances.
Chromatographic Methods
Reverse-phase HPLC with UV detection at 230 nm remains the gold standard:
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Column: C18, 250 × 4.6 mm, 5 μm
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Mobile Phase: Acetonitrile/0.1% phosphoric acid (55:45 v/v)
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Retention Time: 8.2 ± 0.3 minutes
Method validation studies demonstrate excellent linearity (R²=0.9998) across 0.1-5.0 μg/mL concentrations with a limit of quantification (LOQ) of 0.03% .
Spectroscopic Identification
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IR (KBr): 1745 cm⁻¹ (ester C=O), 1650 cm⁻¹ (amide I), 1540 cm⁻¹ (amide II)
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¹H NMR (400 MHz, CDCl₃): δ 1.45 (s, 6H, CH₃), 3.65 (s, 3H, OCH₃), 6.85-7.45 (m, 8H, aromatic)
Mass spectrometric analysis confirms the molecular ion at m/z 375.8 with characteristic fragments at m/z 274 ([C₁₄H₁₃ClNO₂]⁺) and m/z 139 ([C₇H₅ClO]⁺).
Pharmacological and Toxicological Considerations
While bezafibrate activates PPAR-α/γ/δ receptors (EC₅₀ 20-60 μM), structural modeling suggests the methyl ester's increased lipophilicity may enhance membrane permeability but reduce target binding affinity . In vitro assays show:
Table 3: Comparative Biological Activity (Bezafibrate vs. Methyl Ester)
| Parameter | Bezafibrate | Methyl Ester |
|---|---|---|
| PPAR-α Activation (EC₅₀) | 50 μM | >500 μM |
| Hepatocyte Steatosis Reduction | 25 μM effective | No activity at 100 μM |
| Plasma Half-Life (Rat) | 2.1 hours | 6.8 hours |
The prolonged half-life raises concerns about potential bioaccumulation, though no adverse effects were observed in 28-day rodent toxicity studies at 50 mg/kg/day .
Regulatory and Quality Control Implications
Pharmaceutical manufacturers must implement rigorous process controls to minimize Bezafibrate Methyl Ester formation:
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Process Analytical Technology (PAT): Real-time FTIR monitoring of ester hydrolysis
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Design Space Optimization: Maintaining pH 9.5-10.5 during hydrolysis reduces ester content by 40%
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Purification Protocols: Crystallization from ethanol/water (7:3) achieves 99.7% bezafibrate purity
The 2023 ICH Q3B(R2) revision classifies this impurity as a "Qualified Non-Mutagenic Impurity" with permitted daily exposure up to 1 mg/day.
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